
(4-Chlorophenyl)(phenyl)methanamine
Overview
Description
(4-Chlorophenyl)(phenyl)methanamine (C₁₃H₁₂ClN) is a secondary amine featuring a central methanamine group substituted with a 4-chlorophenyl and a phenyl ring. It has a molecular weight of 217.69 g/mol and a monoisotopic mass of 217.065827 Da . The compound is also known by synonyms such as 4-chlorobenzhydrylamine and p-chlorobenzhydrylamine. It is synthesized via reactions involving benzotriazole derivatives and amines, often yielding products with moderate purity (e.g., 17–83% yields depending on reaction conditions) . Its hydrochloride salt (C₁₃H₁₂ClN·HCl, MW 254.15) is soluble in chloroform and methanol, making it relevant for pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(phenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with aniline in the presence of a reducing agent. One common method involves the use of sodium borohydride as the reducing agent in a solvent such as ethanol . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process involves the use of a catalyst, such as palladium on carbon, to facilitate the reduction of the intermediate imine formed from 4-chlorobenzaldehyde and aniline . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
Primary amine oxidation typically yields imines or nitriles, depending on reaction conditions:
Key Findings :
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Imine formation dominates in acidic, low-temperature environments.
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Over-oxidation to nitriles requires harsh conditions (e.g., CrO₃/H₂SO₄).
Reduction Reactions
The amine group undergoes reductive alkylation or hydrogenation:
Critical Observations :
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Catalytic hydrogenation at 120–130°C achieves >85% yield in N-alkylation .
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NaBH₄ selectively reduces Schiff bases without affecting aromatic chlorides.
Substitution Reactions
Electrophilic aromatic substitution occurs at the chlorophenyl ring:
Structural Insights :
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Nitration occurs para to chlorine due to its strong directing effect .
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Steric hindrance from the phenyl group limits reactivity at the ortho position .
Condensation Reactions
The amine participates in nucleophilic coupling:
Reaction Optimization :
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Piperazine formation requires 8–12 hr reflux in aprotic solvents .
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Schiff base synthesis achieves near-quantitative yields in ethanol.
Salt Formation
Protonation generates pharmaceutically relevant salts:
Acid Used | Solvent | Application | Source |
---|---|---|---|
HCl (gaseous) | Diethyl ether | Hydrochloride salt for X-ray studies | |
H₂SO₄ | Methanol | Sulfate salt with improved solubility |
Analytical Data :
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Hydrochloride salts crystallize in monoclinic P2₁ space group (single-crystal XRD) .
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Sulfate salts exhibit 3× higher aqueous solubility vs. free base.
Comparative Reaction Kinetics
Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Source |
---|---|---|---|
Oxidation (KMnO₄) | 2.1×10⁻³ | 45.2 ± 1.3 | |
Reductive Alkylation | 4.8×10⁻⁴ | 62.7 ± 2.1 | |
Electrophilic Nitration | 9.3×10⁻⁵ | 88.4 ± 3.0 |
Scientific Research Applications
Chemistry
- Chiral Building Block : (4-Chlorophenyl)(phenyl)methanamine is utilized as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its specific chiral configuration allows for the production of enantiomerically pure compounds, which are crucial in drug development.
Biology
- Biological Activity : The compound is studied for its potential biological activity, particularly its interactions with neurotransmitter systems. It exhibits notable effects through:
- NMDA Receptor Antagonism : Similar to ketamine, it acts as an antagonist at the NMDA receptor, which is involved in pain modulation and anesthetic effects.
- Monoamine Transporters : It has shown potential in inhibiting serotonin and dopamine reuptake, suggesting applications in treating mood disorders.
- Opioid Receptors : Preliminary studies indicate possible interactions with opioid receptors, contributing to its analgesic properties .
Medicine
- Therapeutic Applications : The compound serves as an intermediate in synthesizing drugs targeting neurological conditions. Research indicates that it may function as an effective anesthetic agent with potentially fewer side effects compared to traditional anesthetics like ketamine.
- Neuroprotective Effects : Studies suggest that this compound may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases by reducing excitotoxicity associated with glutamate signaling .
Industrial Applications
- Fine Chemicals Production : The compound is utilized in producing fine chemicals and specialty materials due to its unique chemical properties and reactivity.
Anesthetic Properties
Research has indicated that this compound may serve as an effective anesthetic agent, demonstrating similar efficacy to ketamine but with potentially reduced side effects. This property makes it a candidate for both acute and chronic pain management .
Neuroprotective Studies
Studies exploring the neuroprotective effects of this compound have shown promising results in models of neurodegenerative diseases. Its ability to modulate excitotoxicity suggests potential therapeutic benefits .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Diphenylmethanamine
- Structure : Lacks the 4-chloro substituent on the phenyl ring.
- Impact : The absence of the electron-withdrawing Cl group reduces molecular polarity, leading to lower boiling points and altered solubility. Diphenylmethanamine is often used as a precursor in ureidoamide synthesis .
(4-Chloro-3-fluorophenyl)(phenyl)methanamine
- Structure : Adds a fluorine atom at the 3-position of the chlorophenyl ring.
- Its pKa (7.54) suggests moderate basicity, comparable to the parent compound .
3-Chloro-4-(trifluoromethyl)phenylmethanamine
- Structure : Incorporates a trifluoromethyl group at the 4-position.
- Impact : The CF₃ group significantly elevates molecular weight (C₁₄H₁₁ClF₃N, MW 285.05 Da) and may improve metabolic stability in drug design .
Backbone Modifications
2-(4-Chlorophenyl)ethylamine
- Structure : Replaces the benzyl group with an ethylamine chain.
- Impact : The shorter chain reduces steric hindrance, lowering the melting point (60–65°C) and increasing volatility. This compound is used in neuropharmacology studies due to its structural similarity to neurotransmitters .
(1-(4-Chlorophenyl)cyclopropyl)methanamine
- Structure : Introduces a cyclopropyl ring.
- Impact : The constrained geometry may enhance binding affinity to target proteins. It has a molecular weight of 181.30 g/mol and >97% purity, making it valuable in high-throughput screening .
Functional Group Additions
Urea-Linked Derivatives
- Example : N-[(4-Chlorophenyl)(phenyl)methyl]-1H-benzotriazole-1-carboxamide.
- Impact : Urea linkers improve hydrogen-bonding capacity, as seen in SIRT2 inhibitors where urea derivatives (e.g., compound 21) showed 33% inhibition at 10 μM, outperforming thiourea or amide variants .
Hydrochloride Salts
- Example : (R)-(4-Chlorophenyl)(phenyl)methanamine HCl.
- Impact: The salt form enhances aqueous solubility, critical for in vivo studies. The (R)-enantiomer is specifically noted for chiral drug synthesis .
Data Tables
Table 1: Physical and Chemical Properties
*Derivative melting point ; †Predicted using ChemAxon.
Key Research Findings
Synthetic Yields : Reaction conditions critically affect yields. For example, using TEA and column chromatography achieves 83% purity for benzotriazole derivatives, while catalytic reductions with HBPin yield 97% pure hydrochloride salts .
Biological Activity
(4-Chlorophenyl)(phenyl)methanamine, also known as (R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, is a compound with significant biological activity. It belongs to the arylcyclohexylamine class and is structurally related to ketamine, recognized for its anesthetic and analgesic properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C13H12ClN
- Molecular Weight : Approximately 217.69 g/mol
- Chirality : The compound possesses a chiral center, which can influence its pharmacological interactions and efficacy in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It exhibits binding affinity to receptors involved in pain modulation and anesthesia, similar to ketamine but potentially with fewer side effects. Its mechanism of action includes:
- NMDA Receptor Antagonism : Inhibition of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in pain perception and neuroplasticity.
- Dopaminergic Activity : Modulation of dopamine pathways may contribute to its analgesic effects.
Analgesic and Anesthetic Properties
Research indicates that this compound has promising analgesic properties comparable to ketamine. It has been studied for its effectiveness in various pain models, demonstrating a reduction in pain response without the severe side effects often associated with traditional opioids.
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures have demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .
Case Study 1: Anesthetic Efficacy
In a controlled study involving animal models, (R)-(4-Chlorophenyl)(phenyl)methanamine was administered to evaluate its anesthetic properties. Results indicated a significant decrease in response to painful stimuli compared to control groups treated with saline. The compound's onset of action was rapid, and recovery times were shorter than those observed with traditional anesthetics.
Case Study 2: Antimicrobial Testing
A series of derivatives synthesized from this compound were tested for their antibacterial efficacy. The results revealed that certain derivatives inhibited bacterial growth effectively, suggesting potential applications in treating infections resistant to conventional antibiotics .
Comparative Analysis of Biological Activity
Compound | Activity | Target Pathway | Notes |
---|---|---|---|
This compound | Analgesic | NMDA Receptor | Similar efficacy to ketamine |
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol | Antibacterial | Bacterial cell wall synthesis | Effective against resistant strains |
4-(Chlorophenyl)-1,2,3-thiadiazole | Antifungal | Hyphal growth inhibition | Shows promise against Candida |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-Chlorophenyl)(phenyl)methanamine in organic chemistry research?
- Methodological Answer : The compound is synthesized via transition metal-free catalytic reduction of primary amides using potassium-based catalysts. For example, 4-chlorobenzamide is reduced with HBPin (4 equiv.) in dry toluene at 40°C for 12 hours, yielding the hydrochloride salt with 97% efficiency . Alternatively, it is prepared through condensation reactions, such as coupling benzotriazole derivatives with amines (e.g., using TEA as a base), followed by purification via column chromatography (cyclohexane/ethyl acetate/methanol mixtures) and trituration with ether/petroleum ether .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks at δH 7.15–7.73 (aromatic protons) and δC 160–166 ppm (imine carbons) .
- IR spectroscopy : Key stretches include νmax 3279–3394 cm⁻¹ (N-H), 1651 cm⁻¹ (C=O), and 1093 cm⁻¹ (C-Cl) .
- Mass spectrometry : Exact mass calculations (e.g., 227.0416 g/mol) and fragmentation patterns validate molecular integrity .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) due to its corrosive nature (GHS Hazard Code H314). Store sealed at 2–8°C in dry conditions to prevent hydrolysis. Avoid inhalation; if exposed, rinse with water and seek medical attention .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a key intermediate in synthesizing antimalarial primaquine ureidoamides. Derivatives like 2-[(benzotriazole-carbonyl)amino]-N-[(4-chlorophenyl)(phenyl)methyl]acetamide show high antimalarial activity (IC₅₀ < 1 µM) and reduced cytotoxicity .
Advanced Research Questions
Q. How can reaction yields be optimized in transition metal-free syntheses of this compound?
- Methodological Answer :
- Catalyst loading : Maintain 2 mol% potassium catalyst to balance cost and efficiency .
- Solvent optimization : Toluene outperforms polar solvents due to better HBPin solubility .
- Temperature control : Reactions at 40°C minimize side-product formation while ensuring complete amide reduction .
Q. What strategies resolve contradictory spectral data during structural elucidation of derivatives?
- Methodological Answer :
- Deuterated solvents : Use CDCl₃ for NMR to avoid solvent interference in aromatic regions .
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals in crowded regions (e.g., δH 6.88–7.73) .
- Chemical derivatization : Convert intermediates to crystalline derivatives (e.g., Schiff bases) for unambiguous confirmation .
Q. How can computational chemistry aid in understanding the mechanism of action of derivatives?
- Methodological Answer :
- Molecular docking : Simulate binding to Plasmodium falciparum targets (e.g., dihydroorotate dehydrogenase) to identify key interactions .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing antimalarial activity .
Q. What challenges arise in achieving enantiomeric purity for chiral derivatives?
- Methodological Answer :
Properties
IUPAC Name |
(4-chlorophenyl)-phenylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFODXGEQUOEKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-39-0, 28022-43-7 | |
Record name | 4-Chlorobenzhydrylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-chlorophenyl)(phenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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